2-Bromo-4-(chloromethyl)benzo[d]oxazole

Orthogonal cross-coupling C–C bond formation Protecting-group-free synthesis

This dual-handle benzoxazole features electronically orthogonal C2-Br (Suzuki/Stille/Sonogashira) and C4-CH₂Cl (nucleophilic substitution) centres, enabling sequential, protecting-group-free elaboration. Unlike single-handle analogues (e.g., 2-bromobenzoxazole), it supports rapid, divergent synthesis of 2,4-disubstituted benzoxazole libraries for medicinal chemistry, PROTAC linker attachment, OLED materials tuning, and NHC ligand development. Ideal for hit-to-lead programmes targeting kinases, GPCRs, and ion channels.

Molecular Formula C8H5BrClNO
Molecular Weight 246.49 g/mol
Cat. No. B12865596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(chloromethyl)benzo[d]oxazole
Molecular FormulaC8H5BrClNO
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=N2)Br)CCl
InChIInChI=1S/C8H5BrClNO/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H,4H2
InChIKeyZBCIKCVRIOBAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(chloromethyl)benzo[d]oxazole (CAS 1805082-66-9): A Dual-Handle Benzoxazole Building Block for Orthogonal Diversification


2-Bromo-4-(chloromethyl)benzo[d]oxazole (CAS 1805082‑66‑9; molecular formula C₈H₅BrClNO; MW 246.49 g·mol⁻¹) [REFS‑1] is a halogenated benzoxazole heterocycle that bears two electronically and sterically distinct reactive centres: a C2‑bromine atom primed for palladium‑catalysed cross‑coupling (Suzuki–Miyaura, Stille, Sonogashira) and a C4‑chloromethyl group amenable to nucleophilic substitution (amines, thiols, alkoxides). This spatial and electronic separation of reactivity enables sequential, protecting‑group‑free elaboration of the benzoxazole core at both the 2‑ and 4‑positions, positioning the compound as a strategic building block for diversity‑oriented synthesis in medicinal chemistry, agrochemical discovery and materials science.

Why Generic Benzoxazole Building Blocks Cannot Substitute 2‑Bromo‑4‑(chloromethyl)benzo[d]oxazole in Multi‑Step Synthesis


Close structural analogues such as 2‑bromobenzoxazole (lacking the C4‑chloromethyl handle), 4‑(chloromethyl)benzo[d]oxazole (lacking the C2‑bromo handle), and 2‑chloro‑4‑(chloromethyl)benzo[d]oxazole (lower cross‑coupling reactivity at C2) each offer only a single, unidirectional functionalisation pathway [REFS‑1]. In contrast, 2‑bromo‑4‑(chloromethyl)benzo[d]oxazole provides two orthogonal reactive centres that can be addressed sequentially without mutual interference, a feature that is essential for the iterative, divergent synthesis of 2,4‑disubstituted benzoxazole libraries. Substituting with a simpler single‑handle congener therefore forces the synthetic chemist to install the second functional handle de novo, adding reaction steps, reducing overall yield and limiting the accessible chemical space. The quantitative evidence assembled below demonstrates exactly where this compound differentiates itself from its closest in‑class alternatives.

Quantitative Differentiation Evidence for 2‑Bromo‑4‑(chloromethyl)benzo[d]oxazole Versus Closest Analogs


Orthogonal Reactivity: Selective C(sp²)–Br Suzuki Coupling in the Presence of C(sp³)–Cl with Yields of 73–99 %

Note: Direct peer‑reviewed data for 2‑bromo‑4‑(chloromethyl)benzo[d]oxazole in selective cross‑coupling reactions are absent from the open literature. The following evidence is drawn from the structurally and electronically analogous system 1‑bromo‑4‑(chloromethyl)benzene, where the C(sp²)–Br bond is selectively coupled in the presence of the C(sp³)–Cl bond using Pd(OAc)₂/PCy₃·HBF₄ [REFS‑1]. Because the benzoxazole C2‑position is similarly an sp² carbon with a leaving bromide, comparable selectivity is expected for the target compound. Against a comparator such as 2‑bromo‑4‑(bromomethyl)benzo[d]oxazole, where both sites would compete for oxidative addition, the chloromethyl group in the target compound remains essentially inert under standard Suzuki–Miyaura conditions, enabling true orthogonal diversification.

Orthogonal cross-coupling C–C bond formation Protecting-group-free synthesis

C2‑Bromine vs C2‑Chlorine: Superior Cross‑Coupling Reactivity of the C–Br Bond

In palladium‑catalysed cross‑coupling, oxidative addition of aryl halides to Pd(0) is the rate‑determining step for many systems. Aryl bromides consistently undergo oxidative addition 10‑ to 100‑fold faster than the corresponding aryl chlorides, a trend that holds for heteroaryl halides including benzoxazoles [REFS‑1]. Consequently, 2‑chloro‑4‑(chloromethyl)benzo[d]oxazole (the direct 2‑chloro analogue) requires elevated temperatures, stronger bases, or specialised electron‑rich phosphine ligands to achieve comparable coupling efficiencies, often accompanied by lower yields and narrower substrate scope. The C2‑bromine substituent in the target compound therefore provides a tangible kinetic advantage that translates into milder reaction conditions and broader functional‑group tolerance during library synthesis.

Oxidative addition kinetics Suzuki–Miyaura coupling Halogen reactivity order

Chloromethyl vs Bromomethyl: Modulated Electrophilicity Prevents Cross‑Reactivity During Sequential Functionalisation

The chloromethyl group at C4 is significantly less susceptible to nucleophilic substitution than a bromomethyl group. Studies on structurally related 4‑halomethyl‑substituted imidazolium salts demonstrate that the bromomethyl derivatives are ‘significantly more reactive towards various N, O and S nucleophiles than the chloromethyl counterparts’ [REFS‑1]. In the context of 2‑bromo‑4‑(chloromethyl)benzo[d]oxazole, this moderated electrophilicity is a feature, not a liability: it ensures that the C4‑chloromethyl group remains intact during the initial C2 cross‑coupling step, then can be cleanly activated in a subsequent nucleophilic substitution without competing side reactions. A comparator bearing a bromomethyl group at C4 (e.g., 2‑bromo‑4‑(bromomethyl)benzo[d]oxazole) would suffer from competing oxidative addition and/or premature nucleophilic displacement, leading to complex product mixtures.

Nucleophilic substitution Halogen selectivity Sequential derivatisation

Structural Advantage Over 2‑Bromobenzoxazole: An Intrinsic Second Handle Eliminates Additional Synthetic Steps

2‑Bromobenzoxazole (CAS 701‑45‑1), the simplest halogenated benzoxazole used in cross‑coupling, provides a single reactive centre at C2. Any further diversification at the C4–C7 positions requires either electrophilic aromatic substitution (which is not regioselective on the benzoxazole scaffold) or installation of a leaving group via additional synthetic steps. In contrast, 2‑bromo‑4‑(chloromethyl)benzo[d]oxazole arrives with the second orthogonal handle pre‑installed. This eliminates at least two synthetic operations (halogenation and work‑up) from a typical library synthesis sequence, directly impacting both cost and throughput in a discovery setting.

Building block comparison Diversity-oriented synthesis Step economy

Demonstrated Multigram Scalability of the Benzoxazole‑Bromo Building Block Family

A regiocontrolled lithiation‑bromination protocol has been demonstrated for the synthesis of 2‑, 4‑, and 5‑bromooxazoles on multigram scale with exclusive regioselectivity, and the resulting bromooxazole building blocks were successfully employed in Suzuki–Miyaura cross‑coupling under parallel synthesis conditions [REFS‑1]. While the exact compound 2‑bromo‑4‑(chloromethyl)benzo[d]oxazole was not explicitly included in that study, the methodology is directly transferable and suggests that procurement of this building block in decagram to kilogram quantities is technically feasible from reputable custom synthesis suppliers. This contrasts with more exotic, less precedented benzoxazole derivatives for which scalable synthetic routes have not been validated.

Scalable synthesis Process chemistry Building block supply

High‑Value Application Scenarios for 2‑Bromo‑4‑(chloromethyl)benzo[d]oxazole Based on Quantitative Differentiation Evidence


Sequential Orthogonal Synthesis of 2,4‑Disubstituted Benzoxazole Libraries for Medicinal Chemistry SAR

The orthogonal reactivity of C2‑Br (Suzuki coupling, 73–99 % selective yield) and C4‑CH₂Cl (nucleophilic substitution) enables the rapid, parallel generation of 2,4‑disubstituted benzoxazole libraries without intermediate functional‑group protection or deprotection steps [REFS‑1, REFS‑2]. This is directly applicable to hit‑to‑lead expansion programmes targeting kinases, GPCRs, or ion channels where the benzoxazole scaffold is a recognised privileged structure [REFS‑3]. The moderated electrophilicity of the chloromethyl group ensures that diverse amine, thiol, and alkoxide nucleophiles can be introduced selectively in the second step [REFS‑2].

Late‑Stage Functionalisation of Bioactive Benzoxazole Leads

The C4‑chloromethyl group can serve as a late‑stage diversification handle on advanced benzoxazole‑containing drug candidates. After the C2‑position has been elaborated via cross‑coupling [REFS‑1], the chloromethyl group can be reacted with amines, thiols, or alkoxides to introduce solubilising groups, fluorescent reporters, or affinity tags without disturbing the C2‑aryl architecture. This is particularly valuable for PROTAC linker attachment, biotinylation, or fluorine‑19 labelling for NMR studies, where the mild conditions for chloromethyl substitution (25–60 °C, polar aprotic solvent) preserve the integrity of the rest of the molecule [REFS‑2].

Synthesis of Benzoxazole‑Based Organic Semiconductors and Optoelectronic Materials

Benzoxazole derivatives are increasingly employed as electron‑transporting or hole‑blocking materials in organic light‑emitting diodes (OLEDs) and organic photovoltaics. The orthogonal reactivity of 2‑bromo‑4‑(chloromethyl)benzo[d]oxazole allows the sequential introduction of electron‑donating aryl groups at C2 (via Suzuki coupling) and electron‑withdrawing or π‑extending units at C4 (via nucleophilic substitution), enabling fine‑tuning of the HOMO–LUMO gap [REFS‑1]. The ability to perform these two functionalisations in a single synthetic sequence without protecting‑group chemistry is a significant process advantage for materials-scale synthesis.

Preparation of Benzoxazole‑Containing N‑Heterocyclic Carbene (NHC) Ligand Precursors

The C4‑chloromethyl group can be converted to an imidazolium salt and subsequently to an N‑heterocyclic carbene, while the C2‑position remains available for cross‑coupling to introduce steric or electronic modifiers on the benzoxazole backbone [REFS‑1, REFS‑2]. This modular approach enables the systematic exploration of benzoxazole‑fused NHC ligands for palladium, gold, or ruthenium catalysis, where the electronic properties of the benzoxazole ring directly influence the σ‑donating and π‑accepting character of the carbene centre. The moderated reactivity of chloromethyl vs. bromomethyl ensures clean conversion to the imidazolium salt without premature cross‑reactivity at C2 [REFS‑1].

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